An In-depth Technical Guide to L-Valyl-glycyl-glycine (H-Val-Gly-Gly-OH)
An In-depth Technical Guide to L-Valyl-glycyl-glycine (H-Val-Gly-Gly-OH)
Abstract
This technical guide provides a comprehensive overview of the tripeptide L-Valyl-glycyl-glycine (H-Val-Gly-Gly-OH), a molecule of interest in biochemistry and drug development. While seemingly simple, this tripeptide's structure—an N-terminal hydrophobic residue followed by a flexible di-glycine tail—presents unique physicochemical properties and offers a versatile scaffold for further chemical modification. This document details the fundamental properties, chemical structure, and standard methodologies for the synthesis, purification, and characterization of H-Val-Gly-Gly-OH. Furthermore, it explores potential research applications by drawing parallels with structurally related bioactive peptides. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this peptide in their work.
Core Physicochemical Properties and Identifiers
The precise identification and understanding of a peptide's fundamental properties are prerequisites for any rigorous scientific investigation. H-Val-Gly-Gly-OH is a tripeptide composed of L-valine and two glycine residues.[1] The N-terminal valine imparts a non-polar characteristic due to its hydrophobic isopropyl side chain, while the subsequent glycine residues provide significant conformational flexibility.[1] This combination influences its solubility, stability, and potential interactions with biological macromolecules.
Key Identifiers and Properties
Quantitative data for H-Val-Gly-Gly-OH are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | L-Valylglycylglycine | [1] |
| Synonyms | H-Val-Gly-Gly-OH, Val-Gly-Gly | [1] |
| CAS Number | 21835-35-8 | [1] |
| Molecular Formula | C₉H₁₇N₃O₄ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| Canonical SMILES | CC(C)C(C(=O)NCC(=O)NCC(=O)O)N | [1] |
Chemical Structure
The chemical structure of H-Val-Gly-Gly-OH features a free amine group (N-terminus) on the valine residue and a free carboxyl group (C-terminus) on the final glycine residue. The amino acids are linked by two peptide (amide) bonds.
Caption: 2D chemical structure of H-Val-Gly-Gly-OH.
Synthesis of H-Val-Gly-Gly-OH
The synthesis of a well-defined peptide sequence is a foundational activity in peptide chemistry. While both solution-phase and solid-phase techniques are viable, Solid-Phase Peptide Synthesis (SPPS) is often preferred for its efficiency and ease of purification. The following protocol describes a standard Fmoc-based SPPS approach.
Expertise & Causality: The core of SPPS is the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. We use the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus. Its key advantage is its lability to a mild base (like piperidine), which leaves acid-labile side-chain protecting groups intact, ensuring orthogonal control. Coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of the amide (peptide) bond with high efficiency and minimizing side reactions.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
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Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. The Wang resin is chosen because the final peptide can be cleaved from it under moderately acidic conditions (e.g., with trifluoroacetic acid), yielding a C-terminal carboxylic acid.
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Fmoc Deprotection (N-terminal Deprotection):
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Swell the resin in dimethylformamide (DMF).
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Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc group from glycine, exposing the free amine.
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Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
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-
Coupling (Peptide Bond Formation):
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Activation: In a separate vessel, dissolve the next amino acid (Fmoc-Gly-OH) and a coupling agent (e.g., HBTU) with a base like N,N-diisopropylethylamine (DIPEA) in DMF. This forms a highly reactive activated ester.
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Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours to ensure complete coupling to the newly exposed amine.
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Wash the resin with DMF to remove excess reagents.
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Repeat Cycle: Repeat steps 2 and 3 for the final amino acid, Fmoc-Val-OH.
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Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) to expose the N-terminal amine of Valine.
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Cleavage and Deprotection:
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Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.
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Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TFA cleaves the peptide from the resin, while water and TIS act as scavengers to protect the peptide from reactive cations generated during the process.
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After 2-3 hours, filter the resin and collect the TFA solution containing the crude peptide.
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-
Precipitation and Isolation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Purification and Characterization
The crude product from synthesis contains the target peptide along with truncated sequences, deletion sequences, and residual reactants. Therefore, rigorous purification and characterization are mandatory to ensure the peptide's identity and purity for any subsequent application. This is a self-validating system: the characterization data must precisely match the theoretical values for the peptide to be considered valid.
Protocol: Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification. It separates molecules based on their hydrophobicity.
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System Preparation: Use a C18 column. The mobile phases are typically:
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Solvent A: 0.1% TFA in water.
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Solvent B: 0.1% TFA in acetonitrile.
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Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
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Purification: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 30 minutes).
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Fraction Collection: Monitor the column eluent at 214 nm or 280 nm and collect fractions corresponding to the major peak.
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Analysis: Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry. Pool the pure fractions and lyophilize to obtain a pure, fluffy white powder.
Protocol: Characterization by Mass Spectrometry (MS)
Mass spectrometry provides an exact molecular weight, serving as the primary confirmation of the peptide's identity.
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Method: Use Electrospray Ionization Mass Spectrometry (ESI-MS).
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Procedure: Infuse a dilute solution of the purified peptide into the mass spectrometer.
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Data Analysis: The expected monoisotopic mass for H-Val-Gly-Gly-OH (C₉H₁₇N₃O₄) is 231.1219 Da. The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 232.1292.
Caption: Post-synthesis purification and validation workflow.
Potential Biological Significance and Research Applications
While H-Val-Gly-Gly-OH is a simple tripeptide, its constituent amino acids are part of motifs in larger, biologically active proteins, suggesting several avenues for research.
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Cell Adhesion and Tissue Repair: The Val-Gly dyad is a component of the repeating hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) found in elastin.[3][4] These elastin-derived peptides are known to be chemotactic for fibroblasts and monocytes, playing a role in wound healing and inflammatory responses.[3][5] H-Val-Gly-Gly-OH could be investigated as a minimal fragment to probe these interactions or serve as a negative control in chemotaxis assays.
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Neurodegenerative Disease Research: A peptide motif involving glycine, alanine, and valine has been identified as critical for the fibrillization and cytotoxicity of human alpha-synuclein, a protein implicated in Parkinson's disease.[6] The GAV (Gly-Ala-Val) motif is considered a core segment for aggregation.[6] H-Val-Gly-Gly-OH, with its Val-Gly-Gly sequence, could be used in biophysical studies to understand the initial nucleation events of amyloid formation or to screen for small molecule inhibitors of this process.
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Enzymatic Substrates: Short peptides are frequently used as substrates to characterize the activity and specificity of proteases and peptidases. H-Val-Gly-Gly-OH can be synthesized and used to screen for enzymes that cleave after Valine or Glycine residues.
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Drug Delivery and Biomaterials: The RGD (Arg-Gly-Asp) tripeptide is famously used to modify surfaces to promote cell adhesion.[7] While Val-Gly-Gly does not have this specific recognition sequence, its well-defined structure and ease of synthesis make it a useful building block for creating more complex peptide-based biomaterials or as a spacer arm in drug-conjugate systems.
Conclusion
H-Val-Gly-Gly-OH is more than a simple sequence of amino acids; it is a fundamental tool for chemical and biological research. Its synthesis and purification rely on established, robust methodologies like SPPS and RP-HPLC, which provide a reliable source of high-purity material. The true potential of this tripeptide lies in its application as a research probe—for studying complex biological processes like cell migration and protein aggregation, as a building block for novel biomaterials, and as a standard for analytical and biochemical assays. This guide provides the necessary technical framework for scientists to confidently synthesize, validate, and apply H-Val-Gly-Gly-OH in their respective fields.
References
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Senior, R., Jr, Gaulton, A., & Leach, A. (1984). Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes. The Journal of Cell Biology, 99(3), 870–874. Retrieved from [Link]
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Senior, R. M., Griffin, G. L., & Mecham, R. P. (1984). Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes. ResearchGate. Retrieved from [Link]
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Senior, R. M., Griffin, G. L., Mecham, R. P., Wrenn, D. S., Prasad, K. U., & Urry, D. W. (1984). Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes. PubMed. Retrieved from [Link]
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Li, B., et al. (2003). A peptide motif consisting of glycine, alanine, and valine is required for the fibrillization and cytotoxicity of human alpha-synuclein. Biochemistry, 42(29), 8870-8878. Retrieved from [Link]
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Li, B., et al. (2022). Interaction Mechanism of RGD Tripeptide on Different Surfaces of Mg and Mg Alloys: A First-Principles Study. MDPI. Retrieved from [Link]
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- 3. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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